REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]([CH3:13])[C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.CC(=CC)C.Cl([O-])=[O:20].[Na+].Cl([O-])=O.P([O-])([O-])([O-])=O>O.CC(O)C.O1CCOCC1>[Br:1][C:2]1[N:3]([CH3:13])[C:4]2[C:9]([C:10]=1[C:11]([OH:20])=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:2.3|
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
BrC=1N(C2=CC=CC=C2C1C=O)C
|
Name
|
XXVI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
NaH2PO4.H2O
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After a total reaction time of 24 hours, the mixture was extracted 3 times with dichloromethane
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted once more
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a solid residue that
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a little 2-propanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C2=CC=CC=C2C1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.21 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |